XLogP3 Lipophilicity Differential Between N1‑ and C2‑Substituted 3‑Phenylpropyl Benzimidazole Regioisomers
The N1‑substituted target compound (1-(3-phenylpropyl)-1H-1,3-benzodiazole) exhibits an XLogP3‑AA of 3.7 [1]. In contrast, the C2‑substituted regioisomer, 2-(3-phenylpropyl)-1H-benzimidazole, has a predicted LogP of 4.18 . The 0.48–log-unit lower lipophilicity of the N1‑isomer implies higher aqueous solubility and reduced non‑specific membrane binding compared to the C2‑isomer, an important consideration for assay development and in vivo distribution studies. This quantification provides a concrete, selection‑relevant distinction between the two regioisomers.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.7 |
| Comparator Or Baseline | 2-(3-Phenylpropyl)-1H-benzimidazole: LogP = 4.18 |
| Quantified Difference | ΔLogP ≈ –0.48 (target less lipophilic) |
| Conditions | Computed properties; XLogP3‑AA from PubChem release 2025.09.15; comparator LogP from Chemsrc (predicted model) |
Why This Matters
A half‑log difference in lipophilicity directly impacts compound solubility, permeability, and assay compatibility, making the N1‑isomer the preferable choice when lower logP is experimentally beneficial.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3159973, 1-(3-phenylpropyl)-1H-1,3-benzodiazole. https://pubchem.ncbi.nlm.nih.gov/compound/871672-90-1 (accessed 2026-05-05). View Source
